molecular formula C20H18O5 B4549439 2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate

2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate

Cat. No.: B4549439
M. Wt: 338.4 g/mol
InChI Key: KCWXCXJWPMRHIC-UHFFFAOYSA-N
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Description

2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.11542367 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Synthetic Methodologies Research has shown that compounds related to 2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate are key intermediates in catalytic reactions. For example, the use of (2-furyl)carbene complexes for the catalytic cyclopropanation of alkenes offers a novel approach to synthesizing cyclopropane derivatives, highlighting the utility of these compounds in organic synthesis (Miki et al., 2002). Similarly, the palladium-catalyzed carbene migratory insertion using conjugated ene-yne-ketones as carbene precursors illustrates the potential of these compounds in cross-coupling reactions (Xia et al., 2013).

Photochemical Reactions The photochemistry of 3-alkoxychromones, including derivatives like 6-chloro-3-alkoxy-2-(furan-3- yl)-4H-chromen-4-ones, demonstrates the photochemical reactivity of these compounds, leading to angular tetracyclic products. This area of research provides insights into the photoreactivity of furan-containing chromones and their potential applications in photochemical syntheses (Kamboj et al., 2009).

Analytical Applications One specific compound, 2-(2-furyl)-3-hydroxy-4H-chromen-4-one, has been employed as an analytical reagent for the spectrophotometric determination of molybdenum. This highlights the analytical utility of furan-chromenyl derivatives in trace metal analysis (Dass & Mehta, 1993).

Biological Characterization and Applications Research into the synthesis and structural characterization of palladium(II) complexes with coumarin-derived ligands, including methyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, reveals potential applications in the field of medicinal chemistry. These complexes have been evaluated for cytotoxic activities against cancer cell lines, suggesting the relevance of these compounds in the development of new chemotherapeutic agents (Budzisz et al., 2004).

Properties

IUPAC Name

[2-(furan-2-yl)-4-oxochromen-3-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c21-17-14-9-4-5-10-15(14)24-18(16-11-6-12-23-16)19(17)25-20(22)13-7-2-1-3-8-13/h4-6,9-13H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWXCXJWPMRHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate
Reactant of Route 3
2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate
Reactant of Route 4
2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate
Reactant of Route 5
2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate
Reactant of Route 6
2-(2-furyl)-4-oxo-4H-chromen-3-yl cyclohexanecarboxylate

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